(1S)-1-(2-chlorophenyl)ethane-1,2-diol has been investigated as a potential inhibitor for various enzymes, including:
The structural features of (1S)-1-(2-chlorophenyl)ethane-1,2-diol make it a promising scaffold for developing new drugs. Its ability to interact with various biological targets has led to its exploration in the development of:
(1S)-1-(2-chlorophenyl)ethane-1,2-diol's chiral nature and functional groups make it a potential candidate for developing:
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a 1,2-ethanediol backbone. Its molecular formula is C₈H₉ClO₂, with a molecular weight of approximately 172.61 g/mol . This compound exists as a colorless to pale yellow liquid or solid and is notable for its chirality, which plays a significant role in its biological activity and interactions.
There is no scientific literature available on the mechanism of action of (1S)-1-(2-chlorophenyl)ethane-1,2-diol.
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol exhibits significant biological activity. It has been studied for its potential as a neuromodulator and has shown promise in clinical applications. For instance, related compounds have been investigated for their roles in modulating neurotransmitter systems . The specific interactions of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol with biological targets are still under research but suggest potential therapeutic applications.
The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be accomplished through several methods:
The applications of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol span various fields:
Several compounds share structural similarities with (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Phenyl)ethane-1,2-diol | Vicinal diol | Lacks chlorine substituent |
| 3-Chloro-1-(phenyl)propan-1-ol | Alcohol | Longer carbon chain; different positioning |
| 4-Hydroxyphenethyl alcohol | Aromatic alcohol | Hydroxyl group on different carbon; no chlorine |
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol's uniqueness lies in its specific chlorophenyl substitution and chirality, which contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.